molecular formula C18H17N3O B11961125 2-(1-Methyl-1H-pyrrol-2-YL)-N'-(1-naphthylmethylene)acetohydrazide

2-(1-Methyl-1H-pyrrol-2-YL)-N'-(1-naphthylmethylene)acetohydrazide

Cat. No.: B11961125
M. Wt: 291.3 g/mol
InChI Key: NSGQVIVECWCUAU-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-pyrrol-2-YL)-N’-(1-naphthylmethylene)acetohydrazide is an organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrrole ring, a naphthyl group, and an acetohydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrrol-2-YL)-N’-(1-naphthylmethylene)acetohydrazide typically involves the condensation of 2-acetyl-1-methylpyrrole with 1-naphthylmethylenehydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrrol-2-YL)-N’-(1-naphthylmethylene)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted pyrrole or naphthyl compounds.

Scientific Research Applications

2-(1-Methyl-1H-pyrrol-2-YL)-N’-(1-naphthylmethylene)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-YL)-N’-(1-naphthylmethylene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrrol-2-YL)-N’-(2-naphthylmethylene)acetohydrazide
  • 2-(1-Methyl-1H-pyrrol-2-YL)-N’-(1-phenylmethylene)acetohydrazide
  • 2-(1-Methyl-1H-pyrrol-2-YL)-N’-(1-benzylmethylene)acetohydrazide

Uniqueness

2-(1-Methyl-1H-pyrrol-2-YL)-N’-(1-naphthylmethylene)acetohydrazide stands out due to its specific combination of a pyrrole ring and a naphthyl group, which imparts unique chemical and biological properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

2-(1-methylpyrrol-2-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C18H17N3O/c1-21-11-5-9-16(21)12-18(22)20-19-13-15-8-4-7-14-6-2-3-10-17(14)15/h2-11,13H,12H2,1H3,(H,20,22)/b19-13+

InChI Key

NSGQVIVECWCUAU-CPNJWEJPSA-N

Isomeric SMILES

CN1C=CC=C1CC(=O)N/N=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CN1C=CC=C1CC(=O)NN=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.